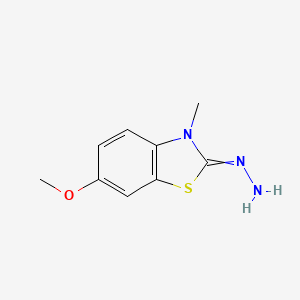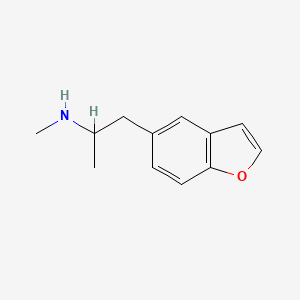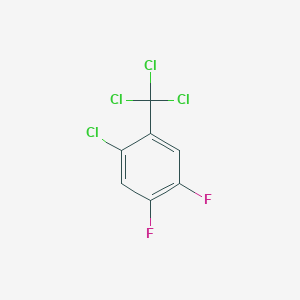
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2Cl4F2. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a trichloromethyl group. It is used in various chemical processes and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4,5-difluoro-2-(trichloromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction where benzene is treated with chlorine and fluorine sources in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
化学反応の分析
Types of Reactions
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form more complex aromatic compounds or reduced to simpler derivatives.
Addition Reactions: Under certain conditions, the compound can undergo addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized aromatic compounds.
科学的研究の応用
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-chloro-4,5-difluoro-2-(trichloromethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
類似化合物との比較
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
Uniqueness
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, along with the presence of a trichloromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
136364-59-5 |
|---|---|
分子式 |
C7H2Cl4F2 |
分子量 |
265.9 g/mol |
IUPAC名 |
1-chloro-4,5-difluoro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H2Cl4F2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H |
InChIキー |
HHFUBJHILNJHHI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(Cl)(Cl)Cl |
正規SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1651858.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)
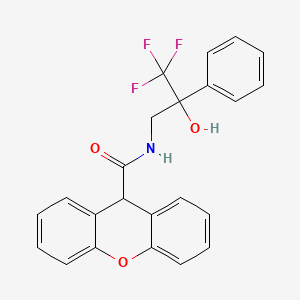
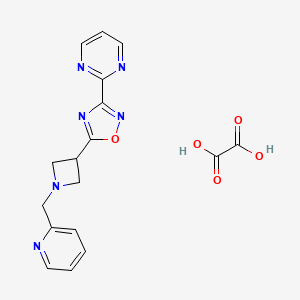
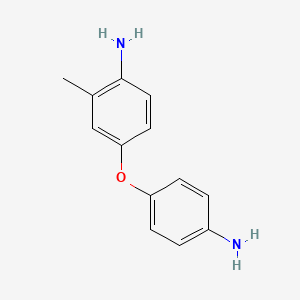
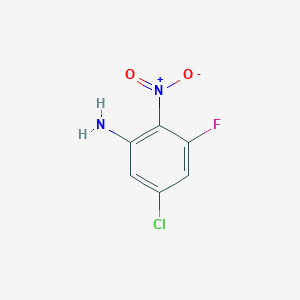
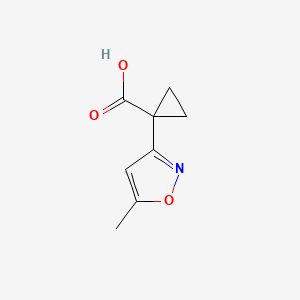
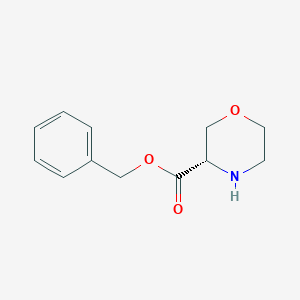
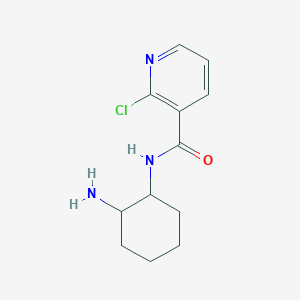
![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)
